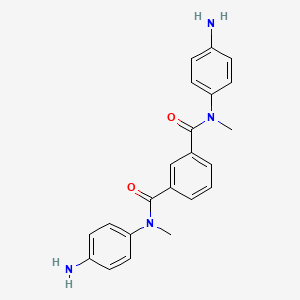
N,N'-bis(4-aminophenyl)-N,N'-dimethylisophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(4-aminophenyl)-N,N'-dimethylisophthalamide, commonly known as DMPI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMPI is a derivative of isophthalic acid and is widely used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
DMPI has been extensively studied for its potential applications in various fields of scientific research. It has been found to have excellent antioxidant and antimicrobial properties, making it a potential candidate for the development of new drugs. DMPI has also shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells by inducing apoptosis. Additionally, DMPI has been used as a ligand in coordination chemistry and as a building block in the synthesis of metal-organic frameworks.
Wirkmechanismus
DMPI's mechanism of action is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. DMPI has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
DMPI has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. DMPI has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
DMPI has several advantages for lab experiments. It is easy to synthesize and has excellent stability, making it a reliable compound for use in experiments. However, DMPI has some limitations as well. It is insoluble in water, which can make it difficult to use in aqueous experiments. Additionally, DMPI has poor solubility in some organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DMPI. One potential area of research is the development of new drugs based on DMPI's antioxidant and antimicrobial properties. Additionally, DMPI's potential as a ligand in coordination chemistry and as a building block in the synthesis of metal-organic frameworks could be further explored. Finally, the mechanism of action of DMPI could be further studied to better understand its biochemical and physiological effects.
Synthesemethoden
DMPI can be synthesized through a simple two-step process. The first step involves the reaction of 4-aminophenylacetic acid with thionyl chloride to produce 4-chlorophenylacetyl chloride. The second step involves the reaction of 4-chlorophenylacetyl chloride with N,N-dimethylisophthalamide in the presence of a base such as triethylamine. This reaction results in the formation of DMPI.
Eigenschaften
IUPAC Name |
1-N,3-N-bis(4-aminophenyl)-1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-25(19-10-6-17(23)7-11-19)21(27)15-4-3-5-16(14-15)22(28)26(2)20-12-8-18(24)9-13-20/h3-14H,23-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXIYAHPRPZNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)C2=CC(=CC=C2)C(=O)N(C)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6139612.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide](/img/structure/B6139618.png)
![2-chloro-4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B6139623.png)
![N-allyl-2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylacetamide](/img/structure/B6139628.png)
![N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide](/img/structure/B6139635.png)
![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6139653.png)
![[3-(4-fluorobenzyl)-1-(1-isoquinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B6139659.png)
![2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B6139660.png)
![methyl 4-[(2-{[(3-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B6139665.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6139678.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6139680.png)
![3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139681.png)
![N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6139683.png)
![2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-methyl-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6139689.png)